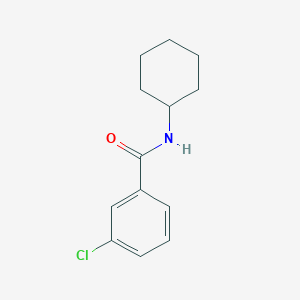
3-chloro-N-cyclohexylbenzamide
Cat. No. B1607479
Key on ui cas rn:
62250-56-0
M. Wt: 237.72 g/mol
InChI Key: OVLRIRXRCDDACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08975288B2
Procedure details


Employing 0.19 g (1.9 mmol) of cyclohexylamine and 0.51 g, (2.9 mmol) of 3-chloro-benzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) gave white crystals in 70% yield.


Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13]>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
2.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave white crystals in 70% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C(=O)NC2CCCCC2)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
